An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid (CAS 15177-68-1): Properties, Synthesis, and Applications
An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid (CAS 15177-68-1): Properties, Synthesis, and Applications
Introduction
trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic compound that has emerged as a highly valuable building block for researchers, particularly those in drug development and materials science. Its rigid cyclohexane scaffold, with cyano and carboxylic acid groups locked in a trans configuration, provides a unique three-dimensional geometry. This structure is not merely a synthetic intermediate; it is a carefully designed scaffold used to impart specific conformational constraints and physicochemical properties to larger, more complex molecules.
In medicinal chemistry, the saturated cyclohexane ring serves as a crucial bioisostere for the phenyl ring. This substitution allows for the optimization of a drug candidate's properties, such as enhancing solubility and improving metabolic stability, by replacing an aromatic group with a non-aromatic, conformationally restricted core.[1][2] This guide offers a comprehensive technical overview of trans-4-cyanocyclohexanecarboxylic acid, delving into its core properties, validated synthesis and reaction protocols, analytical methodologies, and its pivotal role as a precursor to significant pharmaceutical agents.
Section 1: Molecular Identity and Physicochemical Properties
The foundational characteristics of trans-4-cyanocyclohexanecarboxylic acid are pivotal to its application. The trans stereochemistry is a critical feature, as it dictates the spatial relationship between the two functional groups, influencing the molecule's overall shape, crystal packing, and its ability to interact with biological targets.[2]
| Identifier | Value |
| CAS Number | 15177-68-1[3][4] |
| Molecular Formula | C₈H₁₁NO₂[1][2] |
| Molecular Weight | 153.18 g/mol [1][4] |
| IUPAC Name | (1r,4r)-4-cyanocyclohexane-1-carboxylic acid |
| Synonyms | trans-4-Cyanocyclohexane-1-carboxylic acid, 4-trans-Cyanocyclohexanecarboxylic acid[2] |
| Physical Form | Solid[2] |
| Melting Point | 140°C[5] |
| Purity | Typically ≥95%[1] |
| Solubility | Polarity is enhanced by the cyano group, increasing solubility in polar solvents.[2] |
Section 2: Spectroscopic and Analytical Characterization
Definitive characterization of trans-4-cyanocyclohexanecarboxylic acid relies on standard spectroscopic techniques. Each functional group provides a distinct and identifiable signature, allowing for straightforward confirmation of the structure and assessment of purity.
| Technique | Expected Signal / Peak | Corresponding Functional Group / Structure |
| Infrared (IR) Spectroscopy | ~2500-3300 cm⁻¹ (broad)~2240 cm⁻¹ (sharp)~1700 cm⁻¹ (strong) | O-H stretch of the carboxylic acidC≡N stretch of the nitrileC=O stretch of the carboxylic acid[1] |
| ¹³C NMR Spectroscopy | ~180 ppm~120 ppm | Carbonyl carbon (C=O) of the carboxylic acidNitrile carbon (C≡N)[1] |
| ¹H NMR Spectroscopy | Distinct signals for methine protons (CH) adjacent to the -COOH and -C≡N groups, and complex multiplets for the remaining eight cyclohexyl methylene protons (CH₂). | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and predictable fragmentation patterns. | Entire Molecule |
The causality behind these signals is clear: the broad IR band between 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. The sharp, intense peak around 2240 cm⁻¹ is characteristic of the carbon-nitrogen triple bond, while the strong carbonyl (C=O) absorption near 1700 cm⁻¹ confirms the presence of the acid functionality.[1]
Section 3: Synthesis and Purification
While several methods exist for the synthesis of trans-4-cyanocyclohexanecarboxylic acid, a common and effective industrial approach involves the selective partial hydrolysis of the more readily available trans-1,4-dicyanocyclohexane. Older methods often suffered from the use of toxic reagents or produced low yields.[5] The protocol described below is based on a well-established chemical transformation that offers high purity.[5][6]
Experimental Protocol: Synthesis via Partial Hydrolysis
Objective: To synthesize trans-4-cyanocyclohexanecarboxylic acid by selective hydrolysis of one nitrile group of trans-1,4-dicyanocyclohexane.
Causality: The use of a base like ammonia in an aqueous system under controlled heat allows for the hydrolysis of one nitrile group to a carboxylate, which upon acidic workup yields the carboxylic acid. The reaction conditions are chosen to be mild enough to prevent the hydrolysis of the second nitrile group.
Materials & Reagents:
-
trans-1,4-Dicyanocyclohexane
-
Ammonia solution (e.g., 25% aqueous)[5]
-
Deionized Water
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Step-by-Step Methodology:
-
Reactor Charging: In a pressure-rated reactor (autoclave) equipped with a stirrer, charge trans-1,4-dicyanocyclohexane and the aqueous ammonia solution. The amount of ammonia used should be in significant molar excess.[5]
-
Reaction: Seal the reactor and heat the mixture to approximately 80°C with vigorous stirring. Maintain this temperature for 4-8 hours.[5]
-
Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Workup - Isolation: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
Workup - Extraction: Dissolve the resulting residue in water. Extract the solution with a non-polar organic solvent like ether to remove any unreacted starting material.[5]
-
Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify it with hydrochloric acid to a pH of ~2-3. This protonates the carboxylate, causing the desired product to precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high purity (≥99.5%).[6]
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (e.g., melting point, IR, NMR).
Application Spotlight: Synthesis of Tranexamic Acid
One of the most significant applications of this compound is as the direct precursor to Tranexamic Acid , an essential antifibrinolytic agent used to control bleeding. This transformation is achieved through the selective reduction of the nitrile group to a primary amine.
Experimental Protocol: Nitrile Reduction to Primary Amine
Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid (the core of Tranexamic Acid) via catalytic hydrogenation.
Causality: Catalytic hydrogenation using a catalyst like Raney Nickel is a classic and effective method for converting nitriles to primary amines. [7]The reaction is performed under a hydrogen atmosphere, where the H₂ molecule is activated on the catalyst surface and adds across the carbon-nitrogen triple bond. The addition of ammonia to the reaction mixture is a critical choice to suppress the formation of secondary and tertiary amine byproducts, thereby ensuring high selectivity for the desired primary amine. [7] Materials & Reagents:
-
trans-4-Cyanocyclohexanecarboxylic acid
-
Raney Nickel (slurry in water or ethanol)
-
Solvent (e.g., Methanol or Acetic Acid) [8]* Ammonia (can be added to improve selectivity) [7]* Hydrogen Gas (H₂)
Step-by-Step Methodology:
-
Catalyst Preparation: If using a Raney Nickel slurry, carefully decant the storage solvent and wash the catalyst with the reaction solvent under an inert atmosphere (e.g., Argon). Caution: Raney Nickel is pyrophoric if it dries out and must be handled with care. [8]2. Reactor Charging: In a hydrogenation vessel (Parr shaker or similar), add the trans-4-cyanocyclohexanecarboxylic acid and the solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the prepared Raney Nickel catalyst to the vessel.
-
Hydrogenation: Seal the reactor. Purge the system by pressurizing with hydrogen and then venting several times to remove all air. [8]Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat if necessary. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge.
-
Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the catalyst-containing filter cake with plenty of water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, trans-4-(aminomethyl)cyclohexanecarboxylic acid. This can be purified by recrystallization.
Section 5: Safety and Handling
trans-4-Cyanocyclohexanecarboxylic acid is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H335: May cause respiratory irritation. [4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store at room temperature in a dry, well-ventilated area. |
Conclusion
trans-4-Cyanocyclohexanecarboxylic acid is a testament to the power of rational molecular design. Its value extends far beyond its basic chemical formula; the specific trans orientation of its functional groups on a rigid, non-aromatic scaffold provides a unique tool for chemists. It enables the creation of molecules with precise three-dimensional structures, which is essential for modulating biological activity in drug discovery and for tuning the physical properties of advanced materials. As a key intermediate in the synthesis of life-saving drugs like Tranexamic Acid, its importance in the pharmaceutical industry is firmly established. The robust protocols for its synthesis and derivatization ensure its continued and widespread use in research and development.
References
-
Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. [Link]
- Google Patents. (1995). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
-
The Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]
- Google Patents. (1988). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.
- Google Patents. (2007).
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PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. [Link]
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TREA. (2020). METHOD FOR PRODUCING DICYANOCYCLOHEXANE AND BIS(AMINOMETHYL)CYCLOHEXANE. [Link]
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Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]
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